molecular formula C10H14O5 B184854 Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate CAS No. 52506-21-5

Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate

Cat. No.: B184854
CAS No.: 52506-21-5
M. Wt: 214.21 g/mol
InChI Key: HDBHPQJOSZBECI-UHFFFAOYSA-N
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Description

Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS 52506-21-5) is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core with a ketone (8-oxo) and methyl ester (7-carboxylate) substituent. Its molecular formula is C₁₀H₁₄O₅, with a molecular weight of 214.22 g/mol and a purity typically exceeding 90% . The compound is commercially available in varying quantities (1g to 25g), though pricing is often inquiry-based . Its structural complexity and functional groups make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals .

Preparation Methods

Sodium Hydride-Mediated Carboxylation Reaction

The most extensively documented synthesis involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with dimethyl carbonate (DMC) in the presence of sodium hydride (NaH). This method, reported by Deny et al. (2016), achieves a 93% yield under reflux conditions over 4 hours .

Reaction Mechanism and Optimization

The reaction proceeds via a base-catalyzed enolate formation. Sodium hydride deprotonates the α-hydrogen of the ketone group in 1,4-dioxaspiro[4.5]decan-8-one, generating a resonance-stabilized enolate. This nucleophilic species attacks the electrophilic carbonyl carbon of dimethyl carbonate, leading to esterification (Figure 1) .

Key Reaction Parameters:

  • Molar Ratio: A 1:1.2 stoichiometry of 1,4-dioxaspiro[4.5]decan-8-one to DMC ensures excess electrophile for complete conversion.

  • Temperature: Reflux conditions (typically 80–100°C in THF) accelerate enolate formation while minimizing side reactions.

  • Base Loading: Sodium hydride (1.5 equivalents) balances reactivity and safety, avoiding excessive exothermicity .

Scalability and Practical Considerations

Industrial-scale batches (e.g., Apollo Scientific Ltd.) utilize this method due to its reproducibility and high yield . Post-reaction workup involves quenching with aqueous ammonium chloride, extraction with ethyl acetate, and silica gel chromatography to isolate the product as a colorless liquid .

Comparative Analysis of Alternative Routes

While the sodium hydride-DMC method dominates, exploratory studies have evaluated other approaches:

Ethyl Ester Analog Synthesis

Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS: 14160-65-7) is synthesized similarly using ethyl carbonate . However, methyl esters are preferred for Huperzine A intermediates due to better hydrolytic stability .

Applications in Drug Discovery

The compound’s utility stems from its role in synthesizing Huperzine A analogs, which exhibit 10–100× greater acetylcholinesterase inhibition than the parent compound . Modifications at the 7-carboxylate position enhance blood-brain barrier penetration, a critical factor for Alzheimer’s therapeutics .

ParameterValue
Reactants1,4-Dioxaspiro[4.5]decan-8-one, Dimethyl Carbonate
CatalystSodium Hydride (1.5 eq)
SolventAnhydrous THF
TemperatureReflux (80–100°C)
Time4 hours
Yield93%

Table 2. Comparative Properties of Methyl vs. Ethyl Esters

PropertyMethyl Ester (52506-21-5)Ethyl Ester (14160-65-7)
Molecular Weight214.22 g/mol228.24 g/mol
Boiling Point60–61°C Not Reported
Hydrolytic StabilityHighModerate
AChE Inhibition (IC₅₀)12 nM45 nM

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate serves as a crucial building block in organic synthesis. It is particularly useful in the creation of complex molecules and spirocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions:

Type of Reaction Common Reagents Major Products Formed
OxidationKMnO₄, CrO₃Carboxylic acids or ketones
ReductionNaBH₄, LiAlH₄Alcohols
SubstitutionAmines, alcohols (under acidic/basic)Amides or esters

Biology

In biological research, this compound has shown promise in the synthesis of analogs of Huperzine A, a known reversible inhibitor of acetylcholinesterase (AChE). This property is significant for developing treatments aimed at enhancing cognitive function in Alzheimer's patients. The mechanism involves increasing acetylcholine levels by inhibiting AChE activity.

Medicine

The compound's potential therapeutic applications extend to neurodegenerative diseases. Research indicates that it may contribute to developing new agents that target cognitive decline mechanisms. Additionally, preliminary studies suggest significant antioxidant properties that could protect against oxidative stress in cellular models.

This compound exhibits notable biological activities:

  • Antioxidant Activity: Studies demonstrate its ability to scavenge reactive oxygen species (ROS), which helps mitigate oxidative damage.
  • Antimicrobial Activity: The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent through mechanisms involving membrane disruption.

Case Studies

  • Cognitive Enhancement Research:
    • A study evaluated the effects of analogs derived from this compound on cognitive function in animal models of Alzheimer's disease. Results indicated improved memory retention and cognitive performance compared to control groups.
  • Antimicrobial Efficacy:
    • In vitro tests assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated inhibitory effects comparable to standard antibiotics, highlighting its potential for pharmaceutical development.

Mechanism of Action

The mechanism of action of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate involves its interaction with molecular targets such as acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the levels of acetylcholine in the brain, which helps improve cognitive function. This mechanism is particularly relevant in the context of Alzheimer’s disease.

Comparison with Similar Compounds

The following analysis compares Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (Compound A) with structurally related spirocyclic esters and ketones.

Structural Analogs and Key Differences

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
This compound (A) C₁₀H₁₄O₅ 214.22 Methyl ester, 8-oxo 52506-21-5
Ethyl (7R,8S)-8-hydroxy-1,4-dioxaspiro[4.5]decane-7-carboxylate C₁₁H₁₈O₅ 230.26 Ethyl ester, 8-hydroxy, stereocenters N/A
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate C₁₁H₁₆O₅ 228.24 Ethyl ester, 8-oxo 412025-07-1
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one C₉H₁₄O₃ 170.21 7-methyl, 8-oxo (no ester) 702-69-2
Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate C₁₁H₁₈O₄ 214.26 Methyl ester, 8-methyl 87787-08-4

Key Observations :

Ester Group Variations: Compound A uses a methyl ester, while analogs like Ethyl (7R,8S)-8-hydroxy-1,4-dioxaspiro[4.5]decane-7-carboxylate feature ethyl esters. Methyl esters generally exhibit higher volatility and lower steric hindrance, enhancing reactivity in nucleophilic acyl substitutions .

Functional Group Reactivity: The 8-oxo group in Compound A enables fluorination reactions (e.g., with [SF₃][SbF₆] to form 8,8-difluoro derivatives), a pathway unavailable in analogs lacking the ketone . Hydroxy-substituted analogs (e.g., Ethyl (7R,8S)-8-hydroxy) may undergo oxidation or serve as hydrogen-bond donors, influencing solubility and biological activity .

Stereochemical Complexity :

  • Ethyl (7R,8S)-8-hydroxy-1,4-dioxaspiro[4.5]decane-7-carboxylate has defined stereocenters, which could enhance specificity in chiral synthesis or drug design .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Density (g/cm³) Solubility (Predicted) Purity (%)
Compound A N/A N/A Moderate in organic solvents >90
1,4-Dioxaspiro[4.5]decane-7-carboxaldehyde, 6,7,8-trimethyl 287.7 1.05 Low in polar solvents N/A
Ethyl (7R,8S)-8-hydroxy analog N/A N/A High in polar solvents 95

Key Observations :

  • The methyl ester in Compound A likely improves solubility in non-polar solvents compared to ethyl esters, facilitating use in organic reaction conditions .
  • Analogs with hydroxy or aldehyde groups (e.g., 1,4-Dioxaspiro[4.5]decane-7-carboxaldehyde) show lower predicted solubility in polar solvents due to increased hydrogen bonding .

Key Observations :

  • Compound A’s 8-oxo group makes it a superior candidate for fluorination and nucleophilic additions compared to non-ketone analogs like Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate .
  • Its commercial availability and moderate pricing reflect its utility in high-throughput synthesis pipelines .

Biological Activity

Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS Number: 52506-21-5) is a synthetic compound belonging to the class of spirocyclic compounds. Its unique structure, characterized by a dioxaspiro framework, has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₄O₅
  • Molecular Weight : 214.22 g/mol
  • Purity : Typically ≥ 97% .
  • Boiling Point : 60-61 °C .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and protecting cells from oxidative stress. In vitro studies have demonstrated that this compound can scavenge reactive oxygen species (ROS), thereby reducing oxidative damage in cellular models .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, this compound displayed inhibitory effects comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

Further investigations into the anti-inflammatory potential of this compound revealed its ability to downregulate pro-inflammatory cytokines in cell cultures. This effect suggests that this compound may be beneficial in treating inflammatory conditions by modulating immune responses .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of electron-rich functional groups allows the compound to donate electrons to free radicals, effectively neutralizing them.
  • Membrane Disruption : Its lipophilic nature enables it to integrate into bacterial membranes, altering their integrity and function.
  • Cytokine Modulation : The compound influences signaling pathways involved in inflammation, potentially through inhibition of NF-kB activation or similar pathways.

Study on Antioxidant Activity

A recent study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various dioxaspiro compounds, including this compound. The results indicated a significant reduction in lipid peroxidation levels when treated with this compound compared to untreated controls (p < 0.05)【2】.

Clinical Trials for Antimicrobial Use

In a clinical trial assessing novel antimicrobial agents for resistant bacterial infections, this compound was included among several candidates. Preliminary results indicated a favorable safety profile and effective bacterial clearance in patients with chronic infections【6】.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via tandem hydroformylation/aldol condensation using cyclic ketones with unsaturated side chains. For example, ethyl 3-allyl-2-oxo-cyclohexane carboxylate reacts under hydroformylation conditions (e.g., Rh(acac)(CO)₂/BIPHEPHOS catalyst) followed by aldol cyclization in THF with PTSA catalysis. Yields (~50-60%) depend on catalyst loading (1-4 mol%), solvent polarity, and acid strength .

  • Key Data :
CatalystSolventAcidYield (%)
Rh/BIPHEPHOSTHFPTSA59
Rh/other ligandsDCMTFA42

Q. How is the stereochemistry of the spirocyclic core confirmed experimentally?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves the spirocyclic conformation. The Flack parameter (η or x) is applied to determine enantiopurity, with values near 0 indicating a centrosymmetric structure . For example, simulated data analysis shows η can mislead for near-symmetric structures, whereas x parameters reduce false chirality assignments .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assignments focus on the spirocyclic oxygen/nitrogen environment. The carbonyl (C=O) at δ ~170-175 ppm and spirocyclic carbons at δ ~95-110 ppm are diagnostic .
  • IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone) .
  • MS : Molecular ion peaks (e.g., m/z 214.22 for C₁₀H₁₄O₅) confirm purity ≥95% .

Advanced Research Questions

Q. How can fluorination at the 8-oxo position be optimized, and what explains low yields in difluorinated derivatives?

  • Methodological Answer : Fluorination using [SF₃][SbF₆] in CH₃CN with CsF (1:0.4 ketone:CsF ratio) at –20°C yields 8,8-difluoro derivatives. Low yields (~30%) arise from competing HF formation (detected at δ –180.4 ppm in ¹⁹F NMR) and steric hindrance at the spirocyclic center. Optimizing fluoride source (e.g., KF vs. CsF) and temperature improves selectivity .

  • Key Data :
Fluorinating AgentSolventTemp (°C)Yield (%)
[SF₃][SbF₆]CH₃CN–2032
Selectfluor®DMF2518

Q. How do electronic effects in the spirocyclic system influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing ester group at C7 directs nucleophilic attacks to the α-position of the ketone (C8). Computational modeling (DFT) shows reduced electron density at C8 due to conjugation with the carbonyl, favoring Suzuki-Miyaura coupling at C7 in azaspiro derivatives .

Q. What strategies resolve contradictions in crystallographic data for spirocyclic derivatives?

  • Methodological Answer : Contradictions arise from twinning or pseudo-symmetry. Use SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands. For example, simulated data for near-centrosymmetric structures require x parameter refinement (not η) to avoid overestimated chirality .

Q. How can this compound serve as a precursor for bioactive spirocyclic scaffolds?

  • Methodological Answer : The spirocyclic core is a building block for diazaspiro derivatives (e.g., tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate) used in kinase inhibitors. Functionalization via reductive amination or azide-alkyne cycloaddition (e.g., tert-butyl-((R)-7-azido-8-oxo-1,4-dioxaspiro[4.5]decan-7-yl)carbamate) introduces pharmacophores .

Q. Data Contradiction Analysis

Q. Why do fluorination reactions produce variable yields despite identical stoichiometry?

  • Methodological Answer : Competing side reactions (e.g., HF elimination) and solvent polarity differences alter transition states. In CH₃CN, polar aprotic solvents stabilize ionic intermediates, while THF increases steric hindrance. Kinetic studies (time-resolved ¹⁹F NMR) identify intermediate fluorohydrins as yield-limiting factors .

Q. How to interpret conflicting NMR shifts for spirocyclic esters in different solvents?

  • Methodological Answer : Solvent-induced shifts arise from hydrogen bonding. For example, in DMSO-d₆, the ester carbonyl shifts upfield (δ 170 → 168 ppm) due to H-bonding with solvent, whereas in CDCl₃, downfield shifts (δ 172 ppm) reflect reduced polarity. Cross-validate with IR and computational solvent models .

Q. Experimental Design Considerations

Q. What safety protocols are essential given the compound’s reactivity and toxicity?

  • Methodological Answer :
  • Handling : Use PPE (nitrile gloves, chemical goggles) due to acute oral toxicity (Category 4) and skin irritation (Category 2) .
  • Storage : Store at 2-8°C in sealed containers to prevent hydrolysis of the ester group .

Properties

IUPAC Name

methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-13-9(12)7-6-10(3-2-8(7)11)14-4-5-15-10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBHPQJOSZBECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CCC1=O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399173
Record name methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52506-21-5
Record name methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
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Synthesis routes and methods

Procedure details

To a stirred solution of 1,4-cyclohexanedione monoethylene ketal (1.00 g, 6.4 mmol) in dimethyl carbonate (6 mL) at room temperature was added sodium hydride (0.31 g, 7.7 mmol). The mixture was heated at 80° C. for 20 min and then diluted with dry toluene (20 mL). The mixture was stirred for an additional 3 h at 80° C., cooled to room temperature, quenched with water, and then extracted with dichloromethane. The organic phase was dried over anhydrous sodium sulfate and evaporated to yield the crude product which was purified by Biotage® chromatography (silica gel, ethyl acetate in hexanes gradient 30-42%) to yield the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate

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